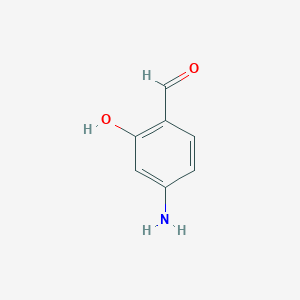

4-Amino-2-hidroxibenzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, featuring an amino group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties.

Aplicaciones Científicas De Investigación

4-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and hydrazones.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The mode of action of 4-Amino-2-hydroxybenzaldehyde involves its interaction with its targets. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction . This reaction could potentially affect various biochemical pathways, especially those involving aldehydes and ketones.

Result of Action

The formation of oximes and hydrazones could potentially have various effects, depending on the specific targets and pathways involved .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzaldehyde to form 2-hydroxy-4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reduction can be achieved using reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the synthesis of 4-amino-2-hydroxybenzaldehyde often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 4-Amino-2-hydroxybenzyl alcohol.

Substitution: Acylated or alkylated derivatives.

Comparación Con Compuestos Similares

4-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.

2-Amino-4-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

4-Amino-3-hydroxybenzaldehyde: Another isomer with distinct chemical properties and uses.

Uniqueness: 4-Amino-2-hydroxybenzaldehyde is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct reactivity and enable its use in a variety of chemical syntheses and research applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in both academic and industrial settings.

Actividad Biológica

4-Amino-2-hydroxybenzaldehyde (also known as 2-hydroxy-4-aminobenzaldehyde) is an organic compound characterized by its amino, hydroxyl, and aldehyde functional groups attached to a benzene ring. This compound has garnered attention in various fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications.

The molecular formula of 4-amino-2-hydroxybenzaldehyde is C7H7NO2. Its unique structure allows for various chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals. The presence of both an amine and an aldehyde group facilitates reactions such as condensation with primary amines to form Schiff bases, which have been explored for their antibacterial and antifungal properties .

Biological Activities

Research has demonstrated that 4-amino-2-hydroxybenzaldehyde exhibits several biological activities:

- Antimicrobial Activity : Schiff bases derived from this compound have shown significant antibacterial and antifungal activities. Studies indicate that these derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds related to 4-amino-2-hydroxybenzaldehyde have been evaluated for their anti-inflammatory properties. For example, derivatives have been tested for their ability to inhibit neutrophil elastase, an enzyme involved in inflammatory responses. One study reported a derivative with an IC50 value of 2.30 μM against neutrophil elastase, indicating potent anti-inflammatory potential .

- Cholinesterase Inhibition : Some studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. A conjugate of 4-amino-2-hydroxybenzaldehyde exhibited mixed-type reversible inhibition with IC50 values of 1.90 µM for AChE and 0.084 µM for BChE, suggesting its potential as a therapeutic agent against cognitive decline .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of 4-amino-2-hydroxybenzaldehyde can be attributed to its ability to interact with various biological targets:

- Metal Complexation : Studies have shown that this compound can form complexes with metal ions, which may enhance its biological activity through mechanisms involving metal ion modulation.

- Schiff Base Formation : The formation of Schiff bases not only expands the structural diversity of derivatives but also enhances their biological efficacy against a range of microorganisms.

Propiedades

IUPAC Name |

4-amino-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQPPUMEXCUXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623954 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-20-6 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.